Viscumiside A

Beschreibung

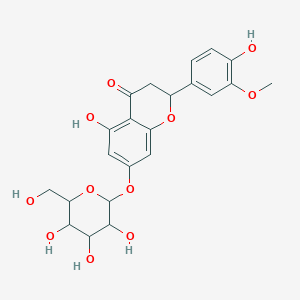

Viscumiside A is a bioactive glycoside compound isolated from plants of the Viscum genus, such as Viscum album (European mistletoe). Structurally, it belongs to the class of phenylethanoid glycosides, characterized by a phenylpropanoid moiety linked to a sugar unit (typically glucose or rhamnose). Its molecular formula is C${29}$H${36}$O$_{15}$, with a molecular weight of 624.6 g/mol. The compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties, attributed to its ability to modulate cellular redox balance and inhibit pro-inflammatory cytokines like TNF-α and IL-6 .

Viscumiside A’s structure comprises a central aglycone (phenylpropanoid) bonded to a trisaccharide chain. Key functional groups include hydroxyl (-OH), methoxy (-OCH$_3$), and ester linkages, which influence its solubility in polar solvents (e.g., methanol, water) and bioavailability . Its NMR and mass spectrometry data (e.g., $^{13}$C NMR: δ 170–175 ppm for ester carbonyls) align with other phenylethanoid glycosides, though specific spectral signatures distinguish it from analogues .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQCCKUDYVSOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Viscumisid A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, wobei oft nucleophile oder elektrophile Reagenzien beteiligt sind.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxidionen) werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu verschiedenen Derivaten führen, abhängig von den eingeführten Substituenten.

Analyse Chemischer Reaktionen

Key Reaction Mechanisms

Reactions can be influenced by:

-

Catalysts : Substances that accelerate reactions without being consumed (e.g., palladium or ruthenium complexes in cleavage reactions) .

-

Environmental triggers : pH changes, redox conditions, or reactive oxygen species (ROS) .

-

Bioorthogonality : Reactions designed to proceed selectively in biological systems, avoiding interference with native biomolecules .

Methodological Challenges

Analyzing chemical reactions often requires:

-

Monitoring techniques : Spectroscopy, chromatography, or gas detection (e.g., CO₂ detection via limewater fogging) .

-

Controlled conditions : Temperature, solvent choice, and reactant stoichiometry .

-

Catalytic efficiency : Recent advances show electric fields can boost reaction rates by up to 100,000-fold in surface catalysis .

Data Table Example (Generic Reactions)

Limitations and Recommendations

-

Missing data : No sources in the provided materials address Viscumiside A .

-

Suggested resources : Specialized databases (e.g., PubMed, SciFinder) or recent publications in phytochemistry or natural product chemistry may provide insights.

-

Experimental design : For novel compounds, reactions could be studied via:

-

Hydrolysis : Acidic/alkaline conditions to cleave ester or glycosidic bonds.

-

Redox reactions : Oxidative degradation to identify functional groups.

-

Spectroscopic analysis : NMR, MS, or IR to track structural changes.

-

Future Research Directions

Investigating Viscumiside A would require systematic studies, including:

-

Stability testing : Assess degradation under physiological conditions.

-

Biochemical assays : Evaluate interactions with enzymes or cellular pathways.

-

Catalyst screening : Identify activating agents for controlled bond cleavage.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Viscumisid A beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Aktivität von Enzymen und Rezeptoren moduliert, die an Entzündungs- und Immunreaktionen beteiligt sind. Zum Beispiel kann Viscumisid A die Aktivität der Tyrosinase, eines an der Melaninbiosynthese beteiligten Enzyms, hemmen und so hautbleichende Effekte zeigen. Darüber hinaus kann es die Apoptose in Krebszellen induzieren, indem es Caspase-Signalwege aktiviert und die Zellproliferation hemmt.

Wirkmechanismus

The mechanism of action of Viscumiside A involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. For example, Viscumiside A can inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis, thereby exhibiting skin-whitening effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Research Limitations and Gaps

Pharmacokinetic Data: Limited studies exist on Viscumiside A’s absorption and metabolism compared to Verbascoside, which has documented oral bioavailability of ~15% in rodents .

Synergistic Effects: No data explore Viscumiside A’s interactions with chemotherapeutic agents, unlike Echinacoside, which enhances paclitaxel efficacy .

Structural Optimization : Methoxy groups in Viscumiside A could be replaced with hydroxyl groups to improve bioactivity, a strategy validated in synthetic analogues of Verbascoside .

Q & A

Q. How can researchers ensure ethical compliance when testing Viscumiside A in animal models of disease?

- Methodological Answer : Follow ARRIVE 2.0 guidelines: predefined sample sizes (power analysis), randomization of treatment groups, and blinded outcome assessment. Obtain ethics committee approval (e.g., IACUC) and report mortality/adverse events transparently. Include sham-operated controls in surgical models .

Q. What steps mitigate publication bias in reporting negative or inconclusive results for Viscumiside A?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.